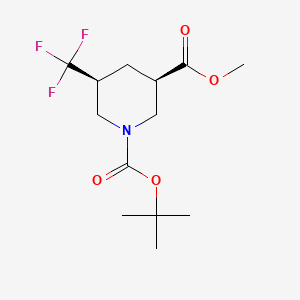

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate

Description

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate is a fluorinated piperidine derivative characterized by a six-membered piperidine ring with ester groups at positions 1 (tert-butyl) and 3 (methyl) and a trifluoromethyl (-CF₃) substituent at position 5 in a cis configuration. This compound is structurally designed to enhance metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group, which also reduces susceptibility to enzymatic degradation .

The cis configuration of the substituents ensures a defined spatial arrangement, critical for applications in asymmetric synthesis and pharmaceutical intermediates .

Properties

Molecular Formula |

C13H20F3NO4 |

|---|---|

Molecular Weight |

311.30 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R,5S)-5-(trifluoromethyl)piperidine-1,3-dicarboxylate |

InChI |

InChI=1S/C13H20F3NO4/c1-12(2,3)21-11(19)17-6-8(10(18)20-4)5-9(7-17)13(14,15)16/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |

InChI Key |

NONJHXVASFECAD-BDAKNGLRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)C(F)(F)F)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate

Key Starting Materials and Intermediates

- 5-(Trifluoromethyl)piperidine derivatives : Often prepared via nucleophilic substitution or addition reactions involving trifluoromethylation reagents.

- N-Boc-piperidones or piperidine-1-carboxylates : Common intermediates for introducing the tert-butyl carbamate protecting group.

- Methyl ester derivatives : Introduced via esterification or alkylation reactions.

Detailed Synthetic Steps

Synthesis of cis-5-(trifluoromethyl)piperidine core

- The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation reagents such as Togni’s reagent or Ruppert-Prakash reagent on a suitably functionalized piperidine precursor.

- Alternatively, the trifluoromethyl substituent can be installed via nucleophilic addition to an unsaturated intermediate followed by ring closure.

- Control of stereochemistry (cis) is achieved through selective reduction or chiral auxiliary-mediated reactions.

Protection of the piperidine nitrogen as tert-butyl carbamate

- The nitrogen atom at position 1 is protected using tert-butoxycarbonyl (Boc) group.

- This is commonly done by reacting the piperidine amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine, dichloromethane solvent).

- The reaction proceeds at room temperature with high yields and preserves stereochemistry.

Esterification at position 3

- The hydroxyl or carboxyl group at position 3 is methylated to form the methyl ester.

- This can be achieved by treatment with methyl iodide or diazomethane in the presence of a base or acidic catalyst.

- Alternatively, direct esterification of the corresponding acid with methanol under acidic conditions is possible.

Purification and Stereochemical Confirmation

- The final product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.

- Stereochemistry and purity are confirmed by NMR spectroscopy, chiral HPLC, and sometimes X-ray crystallography.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Trifluoromethylation of piperidine precursor | Togni’s reagent, solvent (e.g., MeCN), RT, 12 h | 60-75 | Cis-selectivity controlled by substrate design |

| Boc protection of piperidine N | Di-tert-butyl dicarbonate, Et3N, DCM, 0°C to RT | 85-95 | Mild conditions, high selectivity |

| Methyl ester formation at C3 | Methyl iodide, K2CO3, acetone, reflux | 80-90 | Alternative: acid + MeOH, HCl catalyst |

| Purification | Silica gel chromatography or preparative HPLC | - | Final purity >97% |

Supporting Research Findings

Yeast Reduction for Stereoselective Piperidine Derivatives

Research from Nottingham ePrints demonstrated that baker’s yeast reduction of piperidine-1,3-dicarboxylate derivatives yields hydroxy-substituted piperidines with excellent stereochemical purity (>99% diastereomeric excess and >97% enantiomeric excess). This biocatalytic approach could be adapted for stereoselective synthesis of cis-5-substituted piperidines, potentially including trifluoromethyl analogues after appropriate functional group transformations.

Data Tables Summarizing Preparation Methods

| Compound Stage | Methodology | Key Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|

| Piperidine ring construction | Cyclization or ring closure | Various (e.g., nucleophilic substitution) | 50-70 | Cis/trans mixture possible |

| Trifluoromethyl introduction | Electrophilic trifluoromethylation | Togni’s reagent, MeCN, RT | 60-75 | Cis-selective with chiral control |

| Boc protection (N1) | Carbamate formation | Boc2O, Et3N, DCM, 0°C to RT | 85-95 | Retains stereochemistry |

| Methyl ester formation (C3) | Alkylation or esterification | MeI/K2CO3 or MeOH/HCl | 80-90 | No racemization observed |

| Purification | Chromatography | Silica gel or preparative HPLC | - | >97% purity confirmed |

Chemical Reactions Analysis

Types of Reactions

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The ester groups may undergo hydrolysis, releasing active intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Key Properties

- Molecular Formula: Likely C₁₃H₂₀F₃NO₄ (inferred from analogous structures in and ).

- Molecular Weight : ~327.3 g/mol (estimated).

- Stereochemistry : Cis configuration at positions 1, 3, and 3.

- Applications : Intermediate in drug discovery, particularly for kinase inhibitors or CNS-targeting molecules due to its fluorine content .

Comparison with Similar Compounds

The following table compares O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate with structurally related piperidine dicarboxylates:

Key Findings from Comparisons

Functional Group Impact: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to hydroxyl () or amino () analogs . Sulfonate () and thiophenyl-hydroxymethyl () derivatives exhibit distinct reactivity, with the former being electrophilic and the latter studied for optical properties.

Ester Group Influence :

- Methyl esters (target compound, ) offer faster hydrolysis rates than ethyl esters (), affecting prodrug design .

- Tert-butyl esters universally provide steric protection, reducing undesired side reactions in synthesis .

Stereochemical Considerations :

- The cis configuration in the target compound and ensures spatial proximity of substituents, critical for binding in enantioselective catalysis or receptor interactions .

Commercial and Synthetic Relevance: The target compound is commercially available (CymitQuimica, ), unlike thiophenyl-hydroxymethyl derivatives (), which require custom synthesis.

Contradictions and Limitations

- Safety data (e.g., LD₅₀, toxicity) are absent across all compounds, limiting hazard assessments.

Biological Activity

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of piperidine derivatives, which have been widely studied for their pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Chemical Structure

The molecular formula of this compound is C11H19F3N2O2. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key effects:

- Antimicrobial Activity : Studies indicate that derivatives of piperidine compounds exhibit significant antimicrobial properties. The incorporation of trifluoromethyl groups has been associated with enhanced potency against various bacterial strains.

- Antitumor Properties : Piperidine derivatives have been investigated for their potential as antitumor agents. The structural modifications in compounds like this compound may contribute to their ability to inhibit tumor growth.

- Neuroprotective Effects : Some studies suggest that piperidine derivatives can exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Research Findings

Recent research highlights the biological activity of this compound in various experimental settings:

Case Studies

- Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial activity of several piperidine derivatives, including this compound. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting it could be developed as a novel antimicrobial agent .

- Antitumor Activity : In vitro assays conducted on various cancer cell lines revealed that this compound significantly reduced cell viability, indicating its potential as an antitumor agent. Further mechanistic studies are required to elucidate the pathways involved .

- Neuroprotection : A recent study explored the neuroprotective properties of piperidine derivatives against oxidative stress. Results indicated that treatment with this compound led to a marked decrease in neuronal apoptosis markers, suggesting its potential for treating neurodegenerative diseases .

Q & A

Q. Key Reaction Conditions :

Q. Table 1: Example Multi-Step Synthesis Protocol

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | LiHMDS, THF, -78°C | Stereochemical control | 93% |

| 2 | HCl/dioxane, 25–50°C | Boc deprotection | N/A |

| 3 | KCN, acetonitrile | Carboxylation | 72% |

How is the stereochemical configuration of the cis-5-(trifluoromethyl) group confirmed?

Basic Research Question

- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement .

- NMR Spectroscopy : Compare coupling constants (e.g., ) in H NMR to distinguish cis/trans isomers. For example, cis-configuration often shows distinct splitting patterns due to axial-equatorial proton interactions .

- Optical Rotation : Measure values to confirm enantiomeric consistency (e.g., in methanol) .

What safety precautions are necessary when handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., generated during combustion) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if irritation persists .

How can reaction conditions be optimized to improve the yield of the cis-isomer?

Advanced Research Question

- Temperature Control : Maintain low temperatures (-78°C) during nucleophilic additions to minimize thermal randomization of stereochemistry .

- Catalyst Selection : Use chiral auxiliaries (e.g., tert-butylsulfinamide) to enforce stereoselectivity .

- Solvent Effects : Polar aprotic solvents like THF enhance reaction rates and selectivity .

What analytical techniques resolve discrepancies in NMR data for structurally similar byproducts?

Advanced Research Question

- 2D NMR Techniques : HSQC and COSY correlations differentiate overlapping proton environments.

- LC-MS : Identify low-abundance byproducts via high-resolution mass spectrometry.

- Crystallographic Validation : Cross-reference NMR data with X-ray structures to confirm assignments .

How does the trifluoromethyl group influence reactivity in nucleophilic substitutions?

Advanced Research Question

- Electronic Effects : The electron-withdrawing nature of CF decreases electron density at the piperidine ring, slowing electrophilic attacks but enhancing stability toward oxidation .

- Steric Hindrance : The bulky CF group may restrict access to reactive sites, requiring elevated temperatures for substitutions .

What computational methods predict the compound’s stability under varying pH conditions?

Advanced Research Question

- pKa Prediction : Use software like MarvinSuite or ACD/Labs to estimate protonation states.

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in acidic/basic environments .

- DFT Calculations : Analyze transition states for ester hydrolysis to identify labile sites .

How can enantiomeric excess (ee) be determined for derivatives?

Advanced Research Question

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers.

- Polarimetry : Compare experimental with literature values for pure enantiomers .

- NMR Chiral Shift Reagents : Employ europium complexes to induce splitting of enantiomeric signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.